molecular formula C7H11NO5 B7769500 Ethyl 3-ethoxy-2-nitroacrylate CAS No. 51255-23-3

Ethyl 3-ethoxy-2-nitroacrylate

Cat. No.: B7769500
CAS No.: 51255-23-3
M. Wt: 189.17 g/mol
InChI Key: NCRBAZRGVXAEOT-WAYWQWQTSA-N
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Description

Ethyl 3-ethoxy-2-nitroacrylate is an organic compound with the molecular formula C₇H₁₁NO₅ It is a nitroalkene derivative, characterized by the presence of both nitro and ester functional groups

Preparation Methods

Ethyl 3-ethoxy-2-nitroacrylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl nitroacetate with ethyl vinyl ether in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the nitroalkene product.

Reaction Conditions:

    Reactants: Ethyl nitroacetate, ethyl vinyl ether

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or tetrahydrofuran

    Temperature: Room temperature to 40°C

    Yield: Moderate to high, depending on the reaction conditions

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Ethyl 3-ethoxy-2-nitroacrylate undergoes various chemical reactions, including:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

      Reagents: Hydrogen gas, palladium on carbon; iron powder, hydrochloric acid

      Products: Ethyl 3-ethoxy-2-aminoacrylate

  • Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

      Reagents: Amines or thiols

      Products: Corresponding substituted acrylates

  • Cycloaddition: this compound can participate in cycloaddition reactions to form heterocyclic compounds.

      Reagents: Dienes or dienophiles

      Products: Cyclohexene or cyclopentene derivatives

Scientific Research Applications

Ethyl 3-ethoxy-2-nitroacrylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds, which are of interest for their potential biological activities.

    Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors or as probes for biological pathways.

    Medicine: Research into the pharmacological properties of its derivatives may lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-ethoxy-2-nitroacrylate involves its reactivity as a Michael acceptor. The nitro group enhances the electrophilicity of the double bond, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.

Molecular Targets and Pathways:

    Michael Addition: The compound acts as an electrophile in Michael addition reactions, forming adducts with nucleophiles such as amines, thiols, and enolates.

    Cycloaddition: It participates in [4+2] cycloaddition reactions, forming six-membered rings with dienes.

Comparison with Similar Compounds

Ethyl 3-ethoxy-2-nitroacrylate can be compared with other nitroalkenes and nitroacrylates, such as:

    Ethyl 3-nitroacrylate: Similar in structure but lacks the ethoxy group, leading to different reactivity and applications.

    Mthis compound: The methyl ester analog, which may have different physical properties and reactivity.

    Ethyl 2-nitropropionate: Another nitroalkene with a different substitution pattern, affecting its chemical behavior.

The uniqueness of this compound lies in its combination of nitro and ethoxy groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

ethyl (Z)-3-ethoxy-2-nitroprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c1-3-12-5-6(8(10)11)7(9)13-4-2/h5H,3-4H2,1-2H3/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRBAZRGVXAEOT-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(/C(=O)OCC)\[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201276682
Record name Ethyl (2Z)-3-ethoxy-2-nitro-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201276682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51255-23-3
Record name Ethyl (2Z)-3-ethoxy-2-nitro-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51255-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2Z)-3-ethoxy-2-nitro-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201276682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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